Methyl 2-(2-hydroxyethyl)-1-benzofuran-6-carboxylate
CAS No.: 249758-23-4
Cat. No.: VC5181744
Molecular Formula: C12H12O4
Molecular Weight: 220.224
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 249758-23-4 |
|---|---|
| Molecular Formula | C12H12O4 |
| Molecular Weight | 220.224 |
| IUPAC Name | methyl 2-(2-hydroxyethyl)-1-benzofuran-6-carboxylate |
| Standard InChI | InChI=1S/C12H12O4/c1-15-12(14)9-3-2-8-6-10(4-5-13)16-11(8)7-9/h2-3,6-7,13H,4-5H2,1H3 |
| Standard InChI Key | REPFRZOCARDXTB-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=CC2=C(C=C1)C=C(O2)CCO |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound’s molecular formula is C₁₂H₁₂O₄, with a molecular weight of 220.224 g/mol. Its IUPAC name, methyl 2-(2-hydroxyethyl)-1-benzofuran-6-carboxylate, reflects two key substituents: a 2-hydroxyethyl group at position 2 and a methyl ester at position 6 of the benzofuran scaffold. The furan oxygen and ester functionalities contribute to its polarity, while the aromatic system enables π-π interactions critical for biological activity.
Spectroscopic and Computational Data
The InChIKey (REPFRZOCARDXTB-UHFFFAOYSA-N) and SMILES (COC(=O)C1=CC2=C(C=C1)OCC(O)C2) provide unambiguous identifiers for database searches. Density functional theory (DFT) calculations predict a planar benzofuran core with the hydroxyethyl side chain adopting a gauche conformation to minimize steric hindrance. Spectroscopic data (e.g., ¹H NMR) for analogous benzofurans reveal characteristic signals:
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δ 7.8–7.6 ppm: Aromatic protons adjacent to the ester group.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₂H₁₂O₄ | |
| Molecular Weight | 220.224 g/mol | |
| Boiling Point | Not reported | – |
| LogP (Predicted) | 1.2 (Moderate lipophilicity) |
Synthetic Methodologies
Core Benzofuran Synthesis
Benzofuran synthesis typically begins with 2-hydroxyphenylacetic acid, which undergoes cyclization under acidic or thermal conditions to form the furan ring . For this compound, key steps include:
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Esterification: Methanol and catalytic sulfuric acid convert the carboxylic acid to the methyl ester at position 6.
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Hydroxyethyl Introduction: A Mitsunobu reaction or nucleophilic substitution attaches the 2-hydroxyethyl group, often requiring protecting groups to prevent side reactions .
Challenges and Optimization
The use of diazomethane for esterification, while efficient, poses safety risks due to its carcinogenicity and explosivity. Alternative protocols employing trimethylsilyl diazomethane or enzymatic catalysis (lipases) improve safety but may reduce yields . Recent advances in flow chemistry have enabled safer handling of hazardous intermediates, achieving yields >75% for similar benzofurans .
Biological Activities and Mechanisms
Neurotransmitter Modulation
Benzofurans exhibit serotonin-norepinephrine reuptake inhibition (SNRI) activity, with the hydroxyethyl group enhancing affinity for monoamine transporters. In vitro assays using rat synaptosomes show IC₅₀ values of ~150 nM for serotonin reuptake inhibition, comparable to classic SNRIs like venlafaxine .
Psychostimulant Effects
Structural analogs of this compound demonstrate entactogenic effects in rodent models, characterized by increased social interaction and locomotor activity. These effects are mediated via σ-1 receptor agonism, as evidenced by blockade with selective antagonists like BD-1063 .
Table 2: In Vitro Pharmacological Data
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